6-allyl-N-[4-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
This compound belongs to the class of benzo[c]thiazine-9-carboxamides , characterized by a fused dibenzothiazine ring system. Its chemical structure features an allyl group, a trifluoromethyl-substituted phenyl ring, and a carboxamide moiety. The “5,5-dioxide” indicates the presence of two oxygen atoms in the five-membered ring. This compound exhibits intriguing properties due to its unique structure.
Preparation Methods
Synthetic Routes::
Suzuki–Miyaura Coupling:
Free Radical Bromination:
- Details on industrial-scale synthesis are proprietary, but the methods mentioned above can be adapted for large-scale production.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidative processes due to the presence of the 5,5-dioxide moiety.
Reduction: Reduction reactions may occur at the carbonyl group or other functional groups.
Substitution: The trifluoromethyl-substituted phenyl ring is susceptible to nucleophilic substitution.
Common Reagents: Palladium catalysts, boron reagents, NBS, and reducing agents.
Major Products: Various derivatives resulting from substitution, reduction, or oxidation.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its unique structure.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Employed in materials science and organic electronics.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Its combination of the dibenzo[c,e][1,2]thiazine core, trifluoromethyl group, and carboxamide functionality sets it apart.
Similar Compounds: Other benzo[c]thiazine derivatives, such as 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine, exhibit related properties.
Properties
Molecular Formula |
C23H17F3N2O3S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
5,5-dioxo-6-prop-2-enyl-N-[4-(trifluoromethyl)phenyl]benzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C23H17F3N2O3S/c1-2-13-28-20-12-7-15(14-19(20)18-5-3-4-6-21(18)32(28,30)31)22(29)27-17-10-8-16(9-11-17)23(24,25)26/h2-12,14H,1,13H2,(H,27,29) |
InChI Key |
LMNZIDSCTJCMER-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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